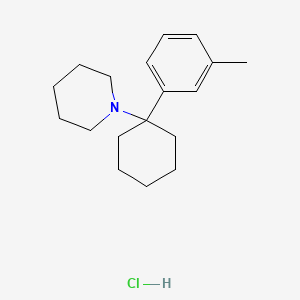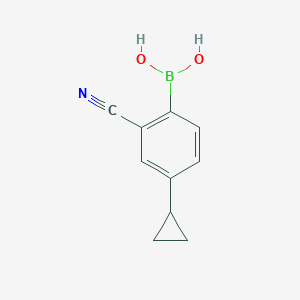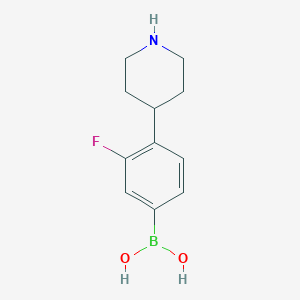![molecular formula C12H22O2Si B14083812 Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate CAS No. 102687-24-1](/img/structure/B14083812.png)
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate is a specialized organic compound with a unique bicyclic structure. This compound is characterized by the presence of a trimethylsilyl group and a carboxylate ester, which contribute to its distinct chemical properties and reactivity. The bicyclo[4.1.0]heptane framework provides a rigid and strained structure, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[4.1.0]heptane core can be synthesized through a [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under photochemical conditions.
Introduction of the trimethylsilyl group: The trimethylsilyl group can be introduced via silylation reactions using reagents such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Esterification: The carboxylate ester is formed through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trimethylsilyl chloride (TMSCl), triethylamine (TEA)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bicyclic structure provides rigidity, which can influence its binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: A simpler analog without the trimethylsilyl and ester groups.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the ring, providing different chemical properties.
Uniqueness
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate is unique due to its combination of a trimethylsilyl group and a carboxylate ester on a bicyclic framework.
Properties
CAS No. |
102687-24-1 |
|---|---|
Molecular Formula |
C12H22O2Si |
Molecular Weight |
226.39 g/mol |
IUPAC Name |
methyl 1-trimethylsilylbicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C12H22O2Si/c1-14-11(13)10-9-7-5-6-8-12(9,10)15(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
VGYSAYZZEZTZBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C1(CCCC2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


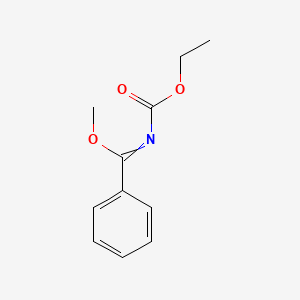

![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)
![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)barium [Ba(FOD)2]](/img/structure/B14083745.png)
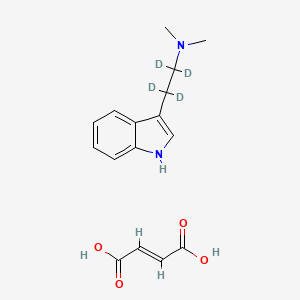
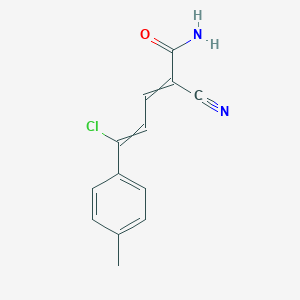
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)
